molecular formula C23H20F3N3O7S B11448453 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-dimethoxyphenyl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B11448453
M. Wt: 539.5 g/mol
InChI Key: LVRMQXNGEYMZQL-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-dimethoxyphenyl)propanamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-dimethoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride under basic conditions.

    Amidation: The final step involves the coupling of the sulfonylated intermediate with 2,4-dimethoxyaniline to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antiviral agent.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-dimethoxyphenyl)propanamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C23H20F3N3O7S

Molecular Weight

539.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(2,4-dimethoxyphenyl)propanamide

InChI

InChI=1S/C23H20F3N3O7S/c1-33-14-4-5-15(18(10-14)34-2)27-21(30)7-8-37(31,32)22-28-16(11-20(29-22)23(24,25)26)13-3-6-17-19(9-13)36-12-35-17/h3-6,9-11H,7-8,12H2,1-2H3,(H,27,30)

InChI Key

LVRMQXNGEYMZQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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